molecular formula C13H15N3O B3482581 N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide

N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No. B3482581
M. Wt: 229.28 g/mol
InChI Key: QXCVZPZIAJRWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide, also known as BEPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied for its potential use in the treatment of cancer, viral infections, and neurodegenerative diseases. N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide has also been investigated for its potential use as a plant growth regulator and as a building block for the synthesis of new materials.

Mechanism of Action

The exact mechanism of action of N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways in cells, including the NF-κB and MAPK pathways. N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases.
Biochemical and Physiological Effects
N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide has been shown to exhibit a wide range of biological activities, making it a versatile compound for various research applications. However, one limitation of using N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide. One area of interest is its potential use in the treatment of cancer and viral infections. Further studies are needed to elucidate the exact mechanism of action of N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide and to identify its molecular targets. Additionally, research on the synthesis of new derivatives of N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide may lead to the development of compounds with improved biological activity and solubility. Finally, the use of N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide as a building block for the synthesis of new materials may lead to the development of new functional materials with unique properties.

properties

IUPAC Name

N-benzyl-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-16-10-12(9-15-16)13(17)14-8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCVZPZIAJRWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.